molecular formula C9H10N2 B14516094 3-Methyl-2,5-dimethylidenehexanedinitrile CAS No. 63472-80-0

3-Methyl-2,5-dimethylidenehexanedinitrile

Cat. No.: B14516094
CAS No.: 63472-80-0
M. Wt: 146.19 g/mol
InChI Key: UBUQGKODDCZVQT-UHFFFAOYSA-N
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Description

3-Methyl-2,5-dimethylidenehexanedinitrile is an organic compound with a unique structure characterized by two nitrile groups and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,5-dimethylidenehexanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation reaction between 3-methyl-2,5-hexanedione and malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,5-dimethylidenehexanedinitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles.

Scientific Research Applications

3-Methyl-2,5-dimethylidenehexanedinitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2,5-dimethylidenehexanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of nitrile groups allows for interactions with nucleophilic sites in biological molecules, potentially leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3-hexyne-2,5-diol: A compound with a similar carbon backbone but different functional groups.

    3-Methyl-2,5-hexanedione: A precursor in the synthesis of 3-Methyl-2,5-dimethylidenehexanedinitrile.

Uniqueness

This compound is unique due to its combination of nitrile groups and double bonds, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

63472-80-0

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-methyl-2,5-dimethylidenehexanedinitrile

InChI

InChI=1S/C9H10N2/c1-7(5-10)4-8(2)9(3)6-11/h8H,1,3-4H2,2H3

InChI Key

UBUQGKODDCZVQT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)C#N)C(=C)C#N

Origin of Product

United States

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